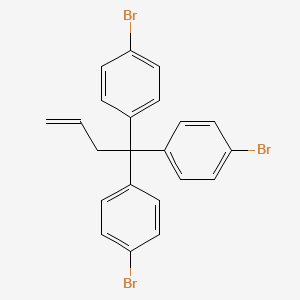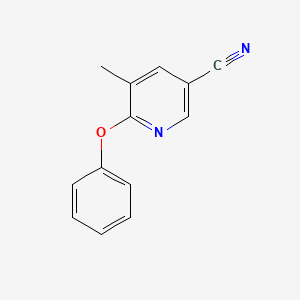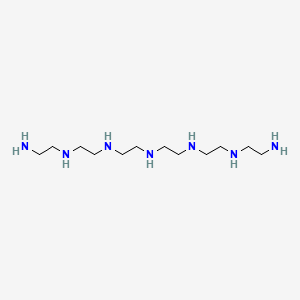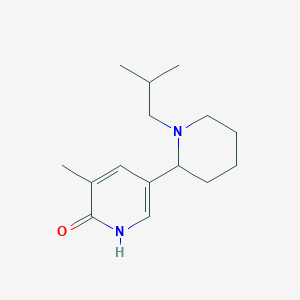
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine typically involves the Hantzsch reaction, which is a multi-component reaction that forms thiazole derivatives. The reaction involves the condensation of a β-ketoester, an aldehyde, and a thiourea in the presence of a catalyst. The specific conditions for synthesizing this compound include:
Reactants: α-bromoketone, thiourea, and pyrazine.
Catalyst: Often a base such as potassium carbonate.
Solvent: Aqueous or organic solvents like ethanol.
Temperature: Typically carried out at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time, as well as employing more efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted thiazole and pyrazine derivatives.
科学的研究の応用
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Explored for its electronic properties and potential use in organic semiconductors and photovoltaic cells.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazine ring can interact with nucleic acids and proteins, affecting cellular processes.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit biological activities.
Pyrazine Derivatives: Compounds such as pyrazinamide and phenazine, known for their antimicrobial properties.
Uniqueness
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine is unique due to the combination of the thiazole and pyrazine rings, which imparts distinct electronic and steric properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.
特性
分子式 |
C8H8N4S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
N-methyl-4-pyrazin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-9-8-12-7(5-13-8)6-4-10-2-3-11-6/h2-5H,1H3,(H,9,12) |
InChIキー |
GJFYOMRWNHSPSJ-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=CS1)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(p-Tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15231787.png)
![6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231794.png)

![Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid](/img/structure/B15231834.png)
![benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15231840.png)







![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)
